molecular formula C12H21NO4 B6301026 (2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid CAS No. 1430078-02-6

(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid

Cat. No.: B6301026
CAS No.: 1430078-02-6
M. Wt: 243.30 g/mol
InChI Key: DXLXYTLOWYXOHQ-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,5S)-1-[(tert-Butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid is a chiral piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. Its structural features include:

  • Molecular Formula: C₁₂H₂₁NO₄
  • Molecular Weight: 243.299 g/mol
  • CAS Number: 1430078-02-6 .
  • Physical Properties: Density of 1.1±0.1 g/cm³, boiling point of 359.5±35.0°C, and flash point of 171.2±25.9°C .

This compound is primarily used as a building block in organic synthesis, particularly in peptide chemistry and drug development, due to its stereochemical rigidity and compatibility with Boc protection strategies.

Properties

IUPAC Name

(2R,5S)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLXYTLOWYXOHQ-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from Amino Acid Precursors

A widely adopted strategy involves using enantiomerically pure amino acids as starting materials. For example, (L)-pyroglutamic acid has been homologated to construct the piperidine backbone while preserving chirality. In one protocol, pyroglutamic acid undergoes elongation via Arndt-Eistert reaction to introduce the methyl group at position 5, followed by cyclization under acidic conditions to form the piperidine ring. This method benefits from inherent chirality but requires careful protection of the carboxylic acid during intermediate steps.

Asymmetric Catalytic Hydrogenation

Recent advances employ transition-metal catalysts to establish stereocenters. A 2019 study demonstrated the use of ruthenium-BINAP complexes for asymmetric hydrogenation of Δ¹-piperideine-2-carboxylates, achieving enantiomeric excess (ee) >98% for the (2R,5S) configuration. Substrate engineering, such as introducing bulky ester groups (e.g., tert-butyl), enhances stereoselectivity by restricting conformational flexibility during hydrogen uptake.

Stepwise Preparation Methods

Method A: Boc Protection of Preformed Piperidine Carboxylic Acid

This two-step approach first synthesizes (2R,5S)-5-methylpiperidine-2-carboxylic acid, followed by tert-butoxycarbonyl (Boc) protection.

Step 1: Synthesis of (2R,5S)-5-methylpiperidine-2-carboxylic Acid

A modified literature procedure involves:

  • Cyclization of (R)-2-amino-5-methylpentanoic acid in HCl/ethanol (reflux, 12 h) to form the piperidinium chloride salt.

  • Neutralization with NaOH and extraction with dichloromethane yields the free base (yield: 78-82%).

Key Parameters

  • Temperature: 80°C

  • Solvent: Ethanol/H₂O (3:1)

  • Acid: Concentrated HCl (6 equiv)

Step 2: Boc Protection

The free amine is treated with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:

  • Dissolve piperidine carboxylic acid (1 equiv) in THF/H₂O (1:1).

  • Add Boc₂O (1.2 equiv) and NaOH (2.5 equiv) at 0°C.

  • Stir for 4 h at room temperature.

Yield : 89-93% after silica gel chromatography.

Method B: Tandem Cyclization-Protection Strategy

A one-pot method developed in patent CN106831540A combines ring formation and Boc protection:

  • React (3R)-3-methyl-2-azabicyclo[2.2.1]hept-5-en-2-one with Boc anhydride (1.5 equiv) in presence of DMAP (0.1 equiv).

  • Hydrolyze the lactam intermediate with 6N HCl at 60°C for 6 h.

  • Neutralize with NaHCO₃ and extract with ethyl acetate.

Advantages :

  • Eliminates isolation of hygroscopic intermediates

  • Overall yield improves to 85% compared to sequential methods

Optimization of Critical Reaction Parameters

Solvent Effects on Boc Protection

Comparative studies reveal solvent polarity significantly impacts reaction rate and byproduct formation:

SolventReaction Time (h)Yield (%)Di-Boc Byproduct (%)
THF4893.2
DCM3.5912.1
Acetone5825.7
Ethyl Acetate6788.9

Data adapted from PMC8270337 and CN106831540A. Dichloromethane (DCM) provides optimal balance between reaction speed and selectivity.

Temperature Control During Cyclization

Maintaining temperatures below 90°C during piperidine ring closure prevents racemization. Kinetic studies show:

  • At 70°C: ee = 98.5%

  • At 100°C: ee = 91.2%

  • At 120°C: ee = 83.7%

These findings underscore the necessity for precise thermal management, preferably using jacketed reactors with PID control.

Analytical Characterization

Chiral HPLC Validation

Column: Chiralpak IC-3 (250 × 4.6 mm)
Mobile Phase: Hexane/Isopropanol/TFA (85:15:0.1)
Flow Rate: 1.0 mL/min
Retention Times:

  • (2R,5S) enantiomer: 12.7 min

  • (2S,5R) enantiomer: 14.3 min

Method validation per ICH Q2(R1) guidelines confirms linearity (R² > 0.999) for 0.1-2 mg/mL solutions.

X-ray Crystallography

Single-crystal analysis (CCDC 2058765) confirms absolute configuration:

  • Piperidine ring puckering: Chair conformation

  • Torsion angles: C2-C1-N-C5 = 58.3° (R configuration)

  • Hydrogen bonding: Carboxylic acid dimers (O···O 2.65 Å)

Industrial-Scale Considerations

Continuous Flow Synthesis

Patent US9790181B2 discloses a continuous process for analogous compounds:

  • Precursor mixing via static mixer (Reactor Volume: 50 mL)

  • Plug-flow tubular reactor (L = 2 m, ID = 10 mm, T = 70°C)

  • In-line IR monitoring at 1720 cm⁻¹ (Boc carbonyl)

Productivity : 1.2 kg/day with 94% conversion.

Waste Stream Management

The CN1392143A patent describes efficient byproduct recovery:

  • Butanone extraction recovers >95% unreacted starting material

  • Aqueous phases neutralized with Ca(OH)₂ precipitate sulfates for safe disposal

Applications in Drug Synthesis

The target compound serves as a key intermediate in:

  • β-Lactamase Inhibitors : Coupling with thiazolidine carboxylates via EDC/HOBt activation.

  • DPP-4 Inhibitors : Suzuki-Miyaura cross-coupling at the 2-position with aryl boronic acids .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective layer for the amine, enabling selective functionalization of other moieties. Deprotection is typically achieved under acidic conditions:

Reagent Conditions Outcome Yield Reference
Trifluoroacetic acid (TFA)Dichloromethane, 0–25°C, 1–2 hCleavage of Boc group to yield free amine; preserves stereochemistry85–95%
HCl in dioxane4 M HCl, 25°C, 4–6 hForms hydrochloride salt of the deprotected amine75–90%

Key Findings :

  • TFA is preferred for mild, efficient deprotection without racemization.

  • Stereochemical integrity at C2 and C5 is maintained post-deprotection .

Hydrogenation Reactions

Hydrogenation of unsaturated precursors is critical for synthesizing the 5-methyl substituent. Studies show that stereoselectivity depends on the protecting group:

Substrate Catalyst Conditions Diastereomeric Ratio (dr) Reference
5-Methylene precursor (Boc-protected)Pd/C, H₂Ethanol, 25°C, 12 h3:1 (syn:anti)
5-Methylene precursor (TFA-protected)Pd/C, H₂Ethanol, 25°C, 12 h5:1 (syn:anti)

Key Findings :

  • TFA-protected substrates exhibit higher syn-selectivity due to reduced steric hindrance .

  • Post-hydrogenation, the methyl group at C5 enhances rigidity, affecting downstream reactivity .

Carboxylic Acid Functionalization

The carboxylic acid undergoes standard derivatization reactions:

Esterification

  • Reagents : Thionyl chloride (SOCl₂) followed by methanol.

  • Conditions : Reflux in dichloromethane, 2 h.

  • Product : Methyl ester derivative (useful for peptide coupling).

  • Yield : 90–95% .

Amide Formation

  • Reagents : HATU/DIPEA with primary amines.

  • Conditions : DMF, 25°C, 12 h.

  • Product : Amides with retained stereochemistry.

  • Yield : 80–88% .

Heck Coupling

The piperidine ring can participate in palladium-catalyzed cross-couplings if halogenated derivatives are synthesized:

Substrate Catalyst Conditions Product Yield Reference
3-Bromo derivativePd(OAc)₂DMF, 80°C, 24 h3-Arylpiperidine derivative65%

Key Findings :

  • Regioselectivity is influenced by steric effects from the 5-methyl group .

Reductive Cyclization

Used in the synthesis of piperidine scaffolds from linear precursors:

Precursor Reagent Conditions Product Yield Reference
6-Oxoamino acid derivativeNaBH₃CNMeOH, 0°C → 25°C, 6 h2,6-Disubstituted piperidine70%

Key Findings :

  • Stereochemical outcomes depend on the reducing agent and solvent polarity .

Stereochemical Stability

The compound’s stereocenters at C2 and C5 remain intact under most conditions:

Reaction Effect on Stereochemistry Evidence
Boc deprotection (TFA)No racemizationNMR and chiral HPLC analysis
Esterification (SOCl₂/MeOH)Retention of configurationX-ray crystallography of derivatives

Comparative Reactivity with Analogs

Compound Reactivity Difference
5-Fluoro analogHigher electrophilicity at C5 due to fluorine’s inductive effect
2-Methyl analog (R174044-100mg)Reduced steric hindrance at C2 enhances coupling reaction rates

Scientific Research Applications

Medicinal Chemistry

(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid serves as a vital intermediate in the synthesis of several pharmaceutical agents. Its applications include:

  • Antiviral Agents : The compound has been explored in synthesizing antiviral drugs, particularly those targeting viral polymerases.
  • Anticancer Compounds : It is utilized in creating inhibitors that target cancer cell proliferation pathways.

Biological Research

The compound is instrumental in developing enzyme inhibitors and receptor modulators. It interacts with specific molecular targets, influencing various biochemical pathways:

  • Enzyme Modulation : It can act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound has potential applications in modulating receptor activities, which may lead to therapeutic effects in various diseases.

Synthetic Organic Chemistry

As a chiral building block, it plays a crucial role in synthesizing complex organic molecules:

  • Stereoselective Synthesis : The unique stereochemistry allows for the synthesis of other chiral compounds through asymmetric synthesis techniques.
  • Functional Group Transformations : The compound can undergo oxidation and reduction reactions to yield various derivatives, expanding its applicability in synthetic pathways.

Case Study 1: Development of Antiviral Agents

Research has demonstrated the efficacy of (2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid as a precursor to antiviral compounds targeting RNA-dependent RNA polymerase. This pathway has shown promise against several viral infections, including those caused by coronaviruses.

Case Study 2: Synthesis of Anticancer Inhibitors

In another study, the compound was utilized to synthesize inhibitors that specifically target the PI3K/AKT signaling pathway, which is crucial for cancer cell survival and proliferation. The resultant compounds exhibited significant cytotoxicity against various cancer cell lines.

Mechanism of Action

The mechanism of action of (2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s effects are mediated through:

    Molecular Targets: It interacts with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Piperidine vs. Pyrrolidine Derivatives
  • Piperidine Derivatives (6-membered ring): (2R,5S)-1-[(tert-Butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid (Target Compound): Exhibits conformational flexibility due to the 6-membered piperidine ring, with a methyl substituent at C5 . Molecular weight: 247.26 g/mol .
  • Pyrrolidine Derivatives (5-membered ring):

    • (2S,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid (CAS 334769-80-1): Smaller ring size increases ring strain but improves steric accessibility. Molecular weight: 229.27 g/mol .
    • (2S,5R)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid (CAS 221352-49-4): Incorporates a bulky phenyl group at C5, significantly increasing hydrophobicity (LogP) .
Substitution Patterns
Compound Name Substituent Ring Size Molecular Weight (g/mol) Key Functional Groups CAS Number
Target Compound C5-methyl Piperidine 243.30 Boc, COOH 1430078-02-6
(2S,5S)-5-methylpyrrolidine derivative C5-methyl Pyrrolidine 229.27 Boc, COOH 334769-80-1
(3S,4R)-4-phenylpiperidine derivative C4-phenyl Piperidine 305.37 Boc, COOH 652971-20-5
(2S,5R)-5-fluoropiperidine derivative C5-fluoro Piperidine 247.26 Boc, COOH 2165534-63-2

Physical and Chemical Properties

Boiling Points and Solubility
  • The target compound has a high boiling point (359.5°C) due to its polar carboxylic acid group and Boc protection .
  • The pyrrolidine analog (CAS 334769-80-1) has a lower molecular weight (229.27 g/mol) and higher solubility in ethanol and water, attributed to reduced steric hindrance .
  • The fluorinated derivative (CAS 2165534-63-2) exhibits lower lipophilicity (predicted LogP ~1.5) compared to the phenyl-substituted analog (LogP ~3.0) .

Biological Activity

(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid is a chiral compound that holds significant promise in various biological applications, particularly in medicinal chemistry. Its unique structural features allow it to interact with biological targets, making it a valuable compound for research and therapeutic development.

Chemical Structure and Properties

  • IUPAC Name: (2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid
  • CAS Number: 1430078-02-6
  • Molecular Formula: C12H21NO4
  • Molecular Weight: 243.3 g/mol
  • Purity: 97% .

The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group, which contributes to its biological activity.

The biological activity of (2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid primarily involves its interaction with specific enzymes and receptors. Research indicates that this compound can modulate the activity of certain molecular targets, influencing biochemical pathways crucial for various therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been studied for its potential as an inhibitor of the main protease (M pro) of SARS-CoV-2, showing modest inhibitory activity in vitro .
  • Receptor Modulation: It may interact with receptors involved in metabolic pathways, potentially serving as a lead compound for developing new therapeutics targeting metabolic disorders .

Antiviral Activity

Recent studies have highlighted the potential of (2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid as an antiviral agent. Specifically, it has been evaluated for its efficacy against viruses such as influenza and coronaviruses.

Study Virus Activity EC50 (µM) CC50 (µM)
Study 1H1N1Active7.444
Study 2SARS-CoV-2Modest InhibitionNot specifiedNot specified

These findings suggest that while the compound exhibits some antiviral properties, further optimization is necessary to enhance its efficacy .

Metabolic Effects

The compound has also been investigated for its role in inhibiting acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition could have implications for treating conditions such as obesity and dyslipidemia .

Case Studies

  • Inhibition of SARS-CoV-2 M pro:
    • Researchers conducted in silico studies to explore the binding interactions of (2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid with the catalytic site of M pro. The results indicated potential binding but required further experimental validation to confirm efficacy .
  • Antiviral Activity Against Influenza:
    • A series of piperidine derivatives were tested for antiviral activity against H1N1 influenza virus. The analog containing the Boc-protected piperidine exhibited notable activity, suggesting that modifications to the structure can enhance biological effects .

Q & A

Q. What are the optimal methods for synthesizing (2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by stereoselective introduction of the methyl group at C4. A common approach includes:

  • Step 1 : Protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or NaHCO₃) in THF or DCM .
  • Step 2 : Stereochemical control at C5 via chiral auxiliaries or asymmetric catalysis. For example, Evans oxazolidinones or enzymatic resolution may ensure (2R,5S) configuration .
  • Step 3 : Carboxylic acid formation via hydrolysis of a methyl ester precursor (e.g., using LiOH in THF/water) .

Q. How is the stereochemistry of (2R,5S)-configured piperidine derivatives confirmed experimentally?

Stereochemical validation relies on:

  • NMR Spectroscopy : NOESY/ROESY to detect spatial proximity of protons (e.g., axial vs. equatorial methyl groups) .
  • X-ray Crystallography : Definitive confirmation via single-crystal analysis .
  • Chiral HPLC : Comparison with racemic or enantiopure standards to verify retention times .

Q. What are the primary applications of this compound in academic research?

This compound serves as a chiral building block in:

  • Peptidomimetics : Incorporation into protease inhibitors or receptor ligands due to its rigid piperidine scaffold .
  • Natural Product Synthesis : Intermediate for polyhydroxylated alkaloids or macrolides, leveraging its stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected NOE correlations or [13]C NMR shifts) require:

  • Re-synthesis : Compare synthetic intermediates to isolate discrepancies (e.g., incorrect stereochemical assignments) .
  • Computational Modeling : DFT calculations to predict NMR chemical shifts and validate experimental data .
  • Isotopic Labeling : Use deuterated analogs to clarify coupling patterns in complex spectra .

Q. What strategies mitigate racemization during Boc deprotection or functionalization?

Racemization risks arise during acidic Boc removal (e.g., TFA/DCM). Mitigation includes:

  • Low-Temperature Deprotection : Conduct reactions at 0–4°C to minimize epimerization .
  • Alternative Protecting Groups : Use Fmoc (base-labile) for acid-sensitive substrates .
  • In Situ Trapping : Add scavengers (e.g., Hünig’s base) to neutralize liberated protons .

Q. How does the tert-butoxycarbonyl group influence the compound’s reactivity in solid-phase synthesis?

The Boc group:

  • Enhances Solubility : Improves solubility in organic solvents (e.g., DMF, DCM) for SPPS coupling .
  • Orthogonal Protection : Allows sequential deprotection in multi-step syntheses (e.g., Boc removed with TFA, leaving Fmoc intact) .
  • Steric Effects : May slow acylation reactions at adjacent positions, necessitating optimized coupling agents (e.g., HATU over DCC) .

Handling and Safety Considerations

Q. What precautions are critical for handling this compound in the laboratory?

  • Explosivity Risks : Avoid high temperatures (>100°C) or strong oxidizers due to potential decomposition .
  • Hydrolysis Sensitivity : Store under inert gas (N₂/Ar) at –20°C to prevent Boc group cleavage in humid environments .
  • Toxicity : Use fume hoods and PPE (gloves, goggles) to minimize inhalation/contact, as piperidine derivatives may irritate mucous membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.